5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid
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Overview
Description
Preparation Methods
The synthesis of 5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid involves several steps. One common synthetic route includes the sulfonylation of 3-methylbenzyl chloride with sodium sulfite, followed by the reaction with 2-furoic acid under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized as a biochemical reagent to study protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various chemical intermediates .
Mechanism of Action
The mechanism of action of 5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfonyl group plays a crucial role in binding to the target molecules, thereby influencing their function and activity .
Comparison with Similar Compounds
5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid can be compared with other similar compounds, such as:
5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid: This compound has a similar structure but with a different position of the methyl group on the benzyl ring.
5-{[(3-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid: This compound has a chlorine atom instead of a methyl group on the benzyl ring.
5-{[(3-Methylphenyl)sulfonyl]methyl}-2-furoic acid: This compound has a phenyl group instead of a benzyl group.
These compounds share similar chemical properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-10-3-2-4-11(7-10)8-20(17,18)9-12-5-6-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKIDDKKBBYVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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